molecular formula C29H28BrN3O5S B11089947 ethyl 4-({(2Z)-6-[(4-bromophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

ethyl 4-({(2Z)-6-[(4-bromophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

Cat. No.: B11089947
M. Wt: 610.5 g/mol
InChI Key: DFKQYWDRTNSGCL-UHFFFAOYSA-N
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Description

ETHYL 4-{[6-[(4-BROMOANILINO)CARBONYL]-3-(4-METHOXYPHENETHYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE is a complex organic compound with a unique structure that includes a thiazine ring, a brominated aniline group, and a methoxyphenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[6-[(4-BROMOANILINO)CARBONYL]-3-(4-METHOXYPHENETHYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromoaniline with a carbonyl compound to form a key intermediate. This intermediate is then reacted with a thiazine derivative and a methoxyphenethyl group under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[6-[(4-BROMOANILINO)CARBONYL]-3-(4-METHOXYPHENETHYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the aniline group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction could produce an amine.

Scientific Research Applications

ETHYL 4-{[6-[(4-BROMOANILINO)CARBONYL]-3-(4-METHOXYPHENETHYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-{[6-[(4-BROMOANILINO)CARBONYL]-3-(4-METHOXYPHENETHYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-[(6-BROMO-4-QUINAZOLINYL)AMINO]BENZOATE: Shares a similar brominated aniline group but differs in the core structure.

    ETHYL 4-(4-BROMOANILINO)BENZOATE: Similar in having a brominated aniline group but lacks the thiazine and methoxyphenethyl groups.

Uniqueness

ETHYL 4-{[6-[(4-BROMOANILINO)CARBONYL]-3-(4-METHOXYPHENETHYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs

Properties

Molecular Formula

C29H28BrN3O5S

Molecular Weight

610.5 g/mol

IUPAC Name

ethyl 4-[[6-[(4-bromophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C29H28BrN3O5S/c1-3-38-28(36)20-6-10-23(11-7-20)32-29-33(17-16-19-4-14-24(37-2)15-5-19)26(34)18-25(39-29)27(35)31-22-12-8-21(30)9-13-22/h4-15,25H,3,16-18H2,1-2H3,(H,31,35)

InChI Key

DFKQYWDRTNSGCL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)Br)CCC4=CC=C(C=C4)OC

Origin of Product

United States

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